This compound can be found in several chemical databases including PubChem and Sigma-Aldrich, where it is listed under the CAS number 18818-30-9. Pyrrole derivatives like 1-(4-methyl-1H-pyrrol-3-yl)ethanone are often studied for their biological activities and potential applications in pharmaceuticals.
The synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various methods. A common synthetic route involves the following steps:
This method provides a reliable yield of the desired compound, which can be further characterized using spectroscopic techniques.
The molecular structure of 1-(4-methyl-1H-pyrrol-3-yl)ethanone features a five-membered pyrrole ring with a methyl substituent at the 4-position and an ethanone group attached at the nitrogen atom of the pyrrole.
The presence of the carbonyl group (C=O) in the ethanone moiety contributes to the compound's reactivity, particularly in nucleophilic addition reactions.
1-(4-methyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions typical of carbonyl compounds and heterocycles:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalysts to optimize yields and selectivity.
The mechanism of action for 1-(4-methyl-1H-pyrrol-3-yl)ethanone largely depends on its interactions with biological targets, particularly in medicinal chemistry contexts:
These interactions can lead to various biological effects, making this compound a candidate for further pharmacological studies.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
1-(4-methyl-1H-pyrrol-3-yl)ethanone has several scientific applications:
Studies involving this compound focus on its biological activity, including antimicrobial and anticancer properties, making it significant in medicinal chemistry research.
1-(4-Methyl-1H-pyrrol-3-yl)ethanone is a specialized organic compound belonging to the acetylpyrrole family, characterized by a five-membered nitrogen-containing heterocyclic ring substituted with methyl and acetyl functional groups. This compound serves as a fundamental building block in synthetic organic chemistry and pharmaceutical research due to its reactive ketone group and aromatic pyrrole core [1] [5] [9]. Unlike simpler pyrroles found in nature, this specific methyl-acetyl substituted variant is primarily synthetically derived, with applications spanning material science, medicinal chemistry, and flavor/fragrance development [2] [6]. Its molecular architecture allows for diverse chemical modifications, making it a versatile precursor for synthesizing complex heterocyclic systems and biologically active molecules [3] [7].
1-(4-Methyl-1H-pyrrol-3-yl)ethanone is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-(4-methyl-1H-pyrrol-3-yl)ethanone, which precisely defines the positions of the methyl group at the pyrrole ring's 4-position and the acetyl group (ethanone) at the 3-position [1] [9]. The compound's structural specificity differentiates it from other acetylpyrrole isomers, such as the more common 2-acetylpyrrole [4]. Key molecular identifiers include:
Table 1: Fundamental Chemical Identifiers for 1-(4-Methyl-1H-pyrrol-3-yl)ethanone
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 18818-30-9 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| SMILES | CC1=CNC=C1C(C)=O |
| Canonical SMILES | CC1=CNC=C1C(=O)C |
| InChI | InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3 |
| InChIKey | CBTWAEGIWMBHTC-UHFFFAOYSA-N |
The systematic naming follows IUPAC substitutive nomenclature rules, where "1H-pyrrol" designates the parent heterocycle with a hydrogen at the nitrogen position, "4-methyl" specifies the methyl substituent at ring carbon 4, and "1-yl" links the ethanone group to carbon 3 via a ketone functionality [1] [9]. Non-systematic names occasionally encountered include 3-acetyl-4-methylpyrrole and 1-(4-methylpyrrol-3-yl)ketone, though these are not IUPAC-compliant. The SMILES notation "CC1=CNC=C1C(=O)C" encodes the molecular connectivity: the methyl group (C) attached to carbon 1 (C1) of the pyrrole ring, which connects to nitrogen (N) and carbon (C) forming the heterocycle, with the acetyl group (C(=O)C) bonded to the adjacent ring carbon [1] [6] [9].
The discovery of 1-(4-methyl-1H-pyrrol-3-yl)ethanone is intertwined with broader advancements in heterocyclic chemistry during the mid-20th century. While acetylpyrroles were initially identified as natural flavor constituents (e.g., 2-acetylpyrrole in foods), the specific 3-acetyl-4-methyl isomer emerged later through targeted synthetic efforts [2] [4]. Key historical developments include:
Unlike its isomer 2-acetylpyrrole (CAS 1072-83-9), which has documented isolation from Maillard reaction products since the 1960s [4], 1-(4-methyl-1H-pyrrol-3-yl)ethanone lacks significant natural occurrence reports. Its historical significance lies primarily in expanding synthetic access to polysubstituted pyrrole architectures for pharmaceutical exploration [3] [7].
The acetylpyrrole family comprises structurally related compounds differing in substituent positions, ring modifications, and additional functional groups. These analogues exhibit distinct physicochemical properties and reactivity patterns:
Positional Isomers:
Amino-Substituted Analogues:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5